molecular formula C23H16O4 B12469778 7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one

Cat. No.: B12469778
M. Wt: 356.4 g/mol
InChI Key: PQKFFGSOFXWYAN-UHFFFAOYSA-N
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Description

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one ( 20050-69-5) is a synthetic coumarin derivative with a molecular formula of C23H16O4 and a molecular weight of 356.37 g/mol . As a substituted chromen-2-one, this compound is part of a class of molecules widely investigated in scientific research for their diverse biological activities and photophysical properties. Researchers value coumarin derivatives like this one as key intermediates in the synthesis of more complex organic molecules and for their potential applications in medicinal chemistry and materials science . The structure features a 2H-chromen-2-one core substituted at the 3-position with a phenyl group and at the 7-position with a 2-oxo-2-phenylethoxy chain, which can influence its electronic characteristics and interaction with biological targets. This product is strictly intended for research purposes in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices before using this compound.

Properties

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

7-phenacyloxy-3-phenylchromen-2-one

InChI

InChI=1S/C23H16O4/c24-21(17-9-5-2-6-10-17)15-26-19-12-11-18-13-20(16-7-3-1-4-8-16)23(25)27-22(18)14-19/h1-14H,15H2

InChI Key

PQKFFGSOFXWYAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC2=O

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

A direct approach combines Pechmann condensation and substitution in a single step. However, yields are often lower due to competing side reactions (e.g., alkylation at position 4).

Microwave-Assisted Synthesis

For intermediates like 3-methyl-7-(2-phenylethoxy)-2H-chromen-2-one, microwave irradiation (150 W, 100°C) reduces reaction time to 2.5 hours, though yields remain modest (30–43%).

Reaction Optimization and Challenges

Parameter Optimal Conditions Impact on Yield
Base K₂CO₃ (anhydrous) High yield, minimal side reactions.
Solvent Acetonitrile/DMA Polar aprotic enhances SN2 kinetics.
Temperature Reflux (80–100°C) Balances reactivity and decomposition.

Key Challenges :

  • Steric Hindrance : Bulky 3-phenyl groups may slow substitution at position 7.
  • Regioselectivity : Ensuring substitution occurs exclusively at the 7-OH.

Structural and Functional Characterization

Spectroscopic Data

Technique Key Observations
IR Absence of –OH stretch (3100–3200 cm⁻¹); strong C=O peaks at 1690–1720 cm⁻¹.
¹H NMR Singlet at δ 5.78–5.81 ppm (OCH₂); aromatic protons in δ 6.8–8.0 ppm.
¹³C NMR δ 193.3–194.8 ppm (benzoyl C=O), 165.6–164.8 ppm (benzoate C=O).

Comparative Analysis with Analogues

Compound Yield Biological Activity Reference
7-(2-Oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one ~55% Anticancer, EGFR/ARO inhibition
6-Hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H... N/A Antifungal, enhanced lipophilicity

Chemical Reactions Analysis

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can participate in condensation reactions to form larger molecular structures.

Scientific Research Applications

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has drawn significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article reviews its biological activity based on various studies and research findings.

Chemical Structure and Properties

The structure of this compound features a chromen-2-one core with specific substitutions that influence its biological activity. The IUPAC name reflects its complex structure, which is crucial for its interaction with biological targets.

Property Details
Molecular Formula C23H18O4
Molecular Weight 370.39 g/mol
CAS Number Not specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects such as:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly in breast cancer cell lines (e.g., MDA-MB-231) with an IC50 value of 10.4 µM, indicating significant cytotoxicity against these cells .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by scavenging free radicals and inhibiting lipid peroxidation, which is essential for reducing oxidative stress in cells .

Anticancer Studies

Several studies have focused on the anticancer properties of this compound:

  • Breast Cancer Cell Lines : Research demonstrated that this compound has varying effects on different breast cancer cell lines. Substituents on the phenyl moiety significantly influenced its cytotoxicity and selectivity .
  • Mechanistic Insights : The anticancer mechanism involves inducing apoptosis in cancer cells, potentially through mitochondrial pathways .

Anti-inflammatory and Antioxidant Activities

The compound has also been evaluated for its antioxidant and anti-inflammatory activities:

  • Antioxidant Activity : It has been shown to effectively scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative damage .
  • Anti-inflammatory Mechanisms : The compound's ability to inhibit pro-inflammatory cytokines suggests a valuable role in managing inflammatory diseases .

Study 1: Cytotoxicity Against MDA-MB-231 Cells

A study assessed the cytotoxic effects of various coumarin derivatives, including this compound, on MDA-MB-231 breast cancer cells. Results indicated that this compound exhibited potent cytotoxicity with an IC50 value of 10.4 µM .

Study 2: Antioxidant Efficacy

In another investigation, the antioxidant capacity of this compound was tested against standard antioxidants. It demonstrated significant free radical scavenging activity, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

Compound Biological Activity
7-(2-hydroxyphenyl)-3-phenyloxychromenModerate anticancer activity
7-(4-methylbenzoate) coumarin derivativesVaried anticancer effects
7-(oxopropoxy)-3-phenyloxychromenLower antioxidant capacity

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